molecular formula C7H14Cl2N2S B2386037 [2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride CAS No. 1255717-11-3

[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

Cat. No. B2386037
CAS RN: 1255717-11-3
M. Wt: 229.16
InChI Key: RMNRIRGBVFJQJJ-UHFFFAOYSA-N
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Description

“[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride” is a chemical compound with the empirical formula C7H14Cl2N2S and a molecular weight of 229.17 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride” can be represented by the SMILES string NCCC(S1)=NC(C)=C1C.[H]Cl.[H]Cl . The InChI key for this compound is RMNRIRGBVFJQJJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride” is a solid substance . Its empirical formula is C7H14Cl2N2S and it has a molecular weight of 229.17 .

Scientific Research Applications

Antibacterial Activity

Thiazoles, including 2,4-disubstituted derivatives, have demonstrated potent antibacterial properties. Researchers have synthesized compounds containing the thiazole ring with various substituents and evaluated their efficacy against bacterial strains. For instance, compound 4, which possesses a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring, exhibits remarkable inhibitory activity against bacteria, with a minimum inhibitory concentration (MIC) of 1.4 µM .

Anti-Inflammatory Potential

Certain synthesized thiazole compounds exhibit anti-inflammatory effects. Although data on our specific compound are scarce, it’s worth exploring its potential in modulating inflammatory pathways. Thiazoles can be promising candidates for managing inflammatory conditions .

Antioxidant Activity

Thiazoles, including 2,4-disubstituted derivatives, exhibit antioxidant properties. For example, compounds 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters and 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles display potent DPPH radical scavenging activity . Our compound may similarly contribute to cellular antioxidant defense.

Potential Kinase Inhibition

Docking studies suggest that “[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride” could inhibit the Kinase ThiM from Klebsiella pneumoniae, indicating a possible role in bacterial protein regulation .

properties

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.2ClH/c1-5-6(2)10-7(9-5)3-4-8;;/h3-4,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNRIRGBVFJQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCN)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4,5-Dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride

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